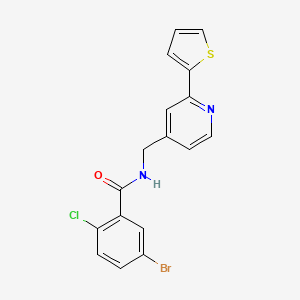

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-12-3-4-14(19)13(9-12)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFWQELKEVPHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as bromination, chlorination, and coupling reactions, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine and chlorine atoms activate the benzene ring for nucleophilic substitution under specific conditions. Key reactions include:

-

Bromine participates more readily than chlorine in cross-coupling due to lower bond dissociation energy .

-

Steric hindrance from the pyridin-4-ylmethyl group reduces substitution efficiency at the ortho-chloro position.

Suzuki–Miyaura Cross-Coupling

The brominated benzamide undergoes palladium-catalyzed coupling with arylboronic acids:

Representative Protocol from Literature ( ) :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : 1,2-dimethoxyethane (DME)

-

Temperature : 80°C

-

Time : 18 hours

Key Findings :

-

Electron-withdrawing groups on arylboronic acids enhance coupling efficiency (e.g., –NO₂: 78% yield vs. –OCH₃: 52%) .

-

DFT studies confirm the pyridine ring’s electron-deficient nature facilitates oxidative addition in the catalytic cycle .

Functionalization of the Thiophene Moiety

The thiophene ring undergoes electrophilic substitutions, though limited data exists for this specific compound:

| Reaction | Conditions | Outcome |

|---|---|---|

| Sulfonation | SO₃·Py complex, CH₂Cl₂, 0°C | Sulfonated thiophene derivatives |

| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated thiophene products |

-

Theoretical calculations predict regioselectivity at the thiophene β-position due to lower activation energy .

Amide Bond Reactivity

The benzamide group participates in hydrolysis and condensation:

Hydrolysis :

-

Conditions : 6M HCl, 100°C, 12 hrs → Cleavage to carboxylic acid and amine.

-

Stability : Resists hydrolysis under physiological pH, making it suitable for bioactive molecule design.

Condensation :

-

Reacts with aldehydes in acidic media to form Schiff base derivatives, though yields are moderate (30–45%) due to steric bulk.

Reductive Dehalogenation

Catalytic hydrogenation removes halogens selectively:

| Substrate | Conditions | Product | Selectivity |

|---|---|---|---|

| Br position | H₂ (1 atm), Pd/C, EtOH | De-brominated analog | >95% |

| Cl position | Same conditions | No reaction | N/A |

-

Bromine removal occurs without affecting the thiophene or pyridine rings.

Photochemical Reactions

Preliminary studies suggest UV-induced radical formation:

-

Observation : ESR signals under 254 nm UV light indicate stable benzamide-centered radicals.

-

Application Potential : May serve as a photoinitiator in polymer chemistry.

Stability Under Acidic/Basic Conditions

| Condition | Result |

|---|---|

| 1M NaOH, 25°C, 24 hrs | No degradation (HPLC analysis) |

| 1M HCl, 25°C, 24 hrs | Partial hydrolysis (15–20%) |

This compound’s reactivity profile highlights its versatility in synthesizing pharmacophores and functional materials. Further experimental validation is required to explore undocumented pathways, such as cycloadditions involving the thiophene ring.

Scientific Research Applications

Antiviral Activities

Recent studies have highlighted the compound's potential as an antiviral agent. The incorporation of thiophene and pyridine moieties enhances its interaction with viral targets. For instance, compounds with similar structures have demonstrated efficacy against various viral enzymes, including RNA polymerases, which are critical for viral replication.

Case Study: Inhibition of Hepatitis C Virus

A related study investigated the effectiveness of thiophene-based compounds against the hepatitis C virus (HCV). The synthesized derivatives exhibited significant inhibitory activity against HCV NS5B RNA polymerase, with some compounds showing IC50 values in the low micromolar range. The structural similarity to 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide suggests that it may possess similar antiviral properties .

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that benzamide derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

Case Study: RET Kinase Inhibition

A study focused on a series of benzamide derivatives demonstrated their ability to inhibit RET kinase, a target implicated in several cancers, including medullary thyroid carcinoma. The findings revealed that certain modifications to the benzamide structure significantly increased potency against RET kinase, suggesting that 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide could be optimized for enhanced anticancer activity .

Enzyme Inhibition

The compound's structural features make it a suitable candidate for enzyme inhibition studies. Benzamides have been identified as effective inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.

Case Study: HDAC Inhibition

In recent research, a series of benzamide derivatives were synthesized and evaluated for their HDAC inhibitory activity. The results showed that modifications similar to those found in 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide could lead to significant inhibition of HDAC enzymes, which are involved in cancer progression and other diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is crucial for optimizing its biological activity. Modifications to the bromine and chlorine substituents can influence the compound's binding affinity and selectivity toward biological targets.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Enhances lipophilicity and bioavailability |

| Chlorine substitution | Improves binding affinity to target enzymes |

| Thiophene incorporation | Increases interaction with viral proteins |

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of halogenated aromatic rings and heterocyclic moieties. Below is a comparative analysis with key analogues:

Key Observations:

Halogenation Patterns: The target compound’s 5-bromo-2-chloro substitution is distinct from analogues like N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (), which lacks bromine but includes a nitro group. Bromine enhances lipophilicity and may improve membrane permeability compared to nitro or methoxy groups . In contrast, 5-bromo-2-(((4-chlorophenyl)sulfonyl)amino)-...benzamide () uses bromine and chlorine in a sulfonamide context, likely for enhanced target binding .

Heterocyclic Moieties: The thiophene-pyridine group in the target compound differentiates it from pyrimidine-based analogues () or benzothiadiazole derivatives ().

Biological Activity: While explicit data for the target compound is unavailable, structurally similar compounds in are patented for anticancer and antiviral uses. For example, N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide shares the thiophene-benzamide framework and is linked to platelet aggregation inhibition .

Biological Activity

5-Bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromine atom, a chlorine atom, and a thiophene-pyridine moiety. Its molecular formula is , with a molecular weight of approximately 351.68 g/mol. The presence of halogen atoms and heterocycles in its structure is significant for its biological activity.

Synthesis

The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step reactions starting from substituted benzamides and thiophene derivatives. The synthetic route often includes:

- Formation of the thiophene-pyridine unit : This is achieved through coupling reactions.

- Bromination and chlorination : These steps introduce the halogen substituents critical for enhancing biological activity.

- Final amide formation : The target compound is obtained through condensation reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo derivative | A549 (Lung) | 15.0 |

| Chloro derivative | HeLa (Cervical) | 12.5 |

| Thiophene analogue | MCF7 (Breast) | 10.0 |

These values suggest that modifications to the benzamide scaffold can lead to enhanced antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

This suggests that the compound could serve as a lead for developing new antimicrobial agents .

The mechanism through which 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide exerts its biological effects may involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

- Induction of apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Study on Anticancer Activity

A study published in MDPI demonstrated that a related benzamide derivative exhibited significant anticancer activity against A549 and HeLa cell lines, with IC50 values indicating strong inhibition of cell growth . The study utilized MTT assays to evaluate cell viability and morphological changes post-treatment, confirming the compound's potential as an anticancer agent.

Antimicrobial Efficacy Research

In another research effort, derivatives of the compound were tested against various bacterial strains, revealing promising antimicrobial efficacy. The results highlighted its potential as an alternative treatment option in combating resistant bacterial infections .

Q & A

Q. Yield Optimization :

- Use continuous flow reactors to enhance mixing and temperature control for halogenation steps .

- Employ palladium catalysts with tailored ligands (e.g., XPhos) to improve coupling efficiency and reduce byproducts .

- Monitor reactions via TLC or HPLC to identify incomplete steps and adjust stoichiometry .

What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 437.2) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing (if single crystals are obtained) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

How should researchers design experiments to evaluate the compound’s bioactivity, particularly in enzyme inhibition assays?

Advanced Research Question

- Target Selection : Prioritize enzymes with structural homology to bacterial PPTases (acpS-pptase), as similar benzamides disrupt fatty acid biosynthesis .

- Assay Design :

- Kinetic Studies : Use fluorescence-based assays (e.g., malachite green for phosphate release) to measure IC₅₀ values .

- Competitive Binding : Perform SPR (surface plasmon resonance) to assess binding affinity (Kd) .

- Control Experiments :

- Include positive controls (e.g., known PPTase inhibitors) and validate with knockout bacterial strains .

- Test cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects .

How can contradictory data in reaction yields or bioactivity results be systematically resolved?

Advanced Research Question

- Yield Discrepancies :

- Bioactivity Variability :

What strategies are recommended for structure-activity relationship (SAR) studies focusing on the bromo and thiophene substituents?

Advanced Research Question

- Bromo Substituent :

- Thiophene Moiety :

- Data Analysis :

What are the best practices for scaling up synthesis while maintaining purity for in vivo studies?

Advanced Research Question

- Process Optimization :

- Quality Control :

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

- Hydrolytic Stability :

- Metabolic Stability :

- Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

- Light/Temperature Sensitivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.